molecular formula C13H16O2 B1433295 2-(1-Methylcyclopropyl)ethyl benzoate CAS No. 1803607-38-6

2-(1-Methylcyclopropyl)ethyl benzoate

Cat. No.: B1433295
CAS No.: 1803607-38-6
M. Wt: 204.26 g/mol
InChI Key: KHZJRXSLRQNKQS-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)ethyl benzoate is an organic chemical compound that belongs to the group of benzoic acid esters. It has the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol. This compound is characterized by the presence of a benzoate group attached to a 2-(1-methylcyclopropyl)ethyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)ethyl benzoate typically involves the esterification of benzoic acid with 2-(1-methylcyclopropyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often include refluxing the reactants in the presence of a water-carrying agent to remove water formed during the reaction, thereby driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in these processes helps to minimize waste and improve the conversion rate of the reactants .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or cyclopropyl ketones.

    Reduction: 2-(1-Methylcyclopropyl)ethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylcyclopropyl)ethyl benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and pharmacokinetics.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoate group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropyl moiety may influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Another benzoate ester with a simpler structure.

    Ethyl benzoate: Similar ester with an ethyl group instead of the 2-(1-methylcyclopropyl)ethyl group.

    Benzyl benzoate: Contains a benzyl group attached to the benzoate moiety.

Uniqueness

2-(1-Methylcyclopropyl)ethyl benzoate is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

IUPAC Name

2-(1-methylcyclopropyl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(7-8-13)9-10-15-12(14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJRXSLRQNKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265329
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-38-6
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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